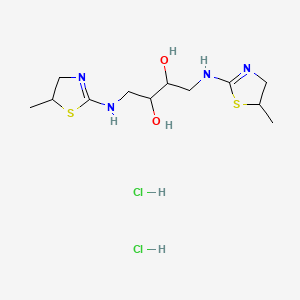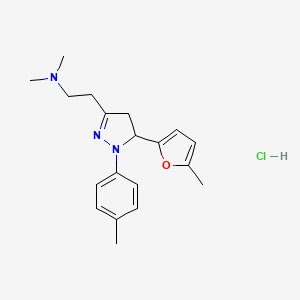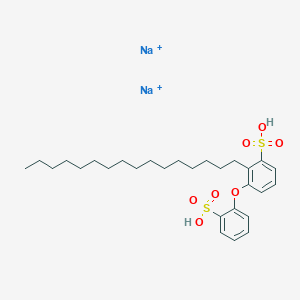
Disodium hexadecyl(sulfophenoxy)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium hexadecyl(sulfophenoxy)benzenesulfonate is a chemical compound with the molecular formula C28H42O7S2.2Na and a molecular weight of 600.75 . It is also known by its systematic name, benzenesulfonic acid, hexadecyl (sulfophenoxy)-, disodium salt . This compound is characterized by its high water solubility and relatively low vapor pressure .
Preparation Methods
The synthesis of disodium hexadecyl(sulfophenoxy)benzenesulfonate typically involves the reaction of hexadecylphenol with sulfur trioxide or sulfur trioxide complexes to form the corresponding sulfonic acid . This intermediate is then neutralized with sodium hydroxide to yield the disodium salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Disodium hexadecyl(sulfophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium hexadecyl(sulfophenoxy)benzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disodium hexadecyl(sulfophenoxy)benzenesulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other structures that can encapsulate hydrophobic molecules . This property is crucial in its applications in drug delivery, where it helps to solubilize and transport hydrophobic drugs .
Comparison with Similar Compounds
Disodium hexadecyl(sulfophenoxy)benzenesulfonate can be compared with other surfactants such as sodium dodecyl sulfate and cetyltrimethylammonium bromide . While all these compounds function as surfactants, this compound is unique due to its dual sulfonate groups, which enhance its solubility and surfactant properties . Similar compounds include:
Sodium dodecyl sulfate: A widely used surfactant in laboratory and industrial applications.
Cetyltrimethylammonium bromide: Another common surfactant with applications in biology and chemistry.
Properties
CAS No. |
65143-89-7 |
|---|---|
Molecular Formula |
C28H42Na2O7S2+2 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
disodium;2-hexadecyl-3-(2-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C28H42O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-25(21-18-23-27(24)36(29,30)31)35-26-20-16-17-22-28(26)37(32,33)34;;/h16-18,20-23H,2-15,19H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1 |
InChI Key |
DWBRKIMUGXLNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O.[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
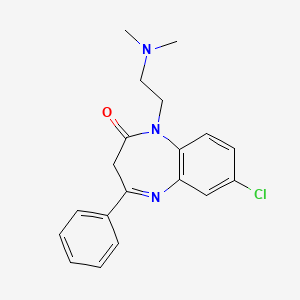
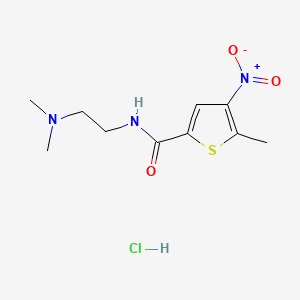
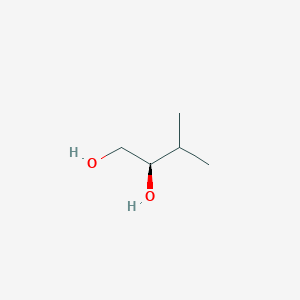
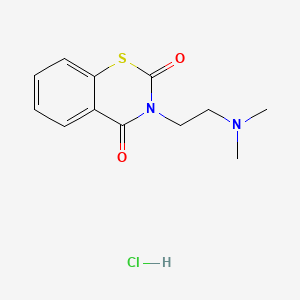
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
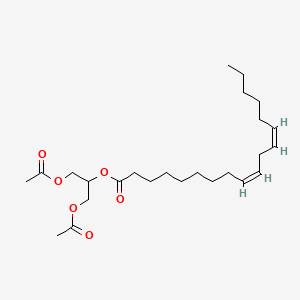
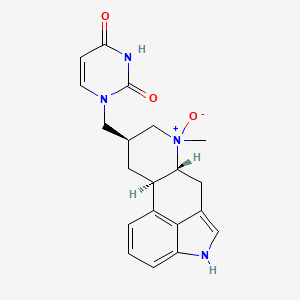
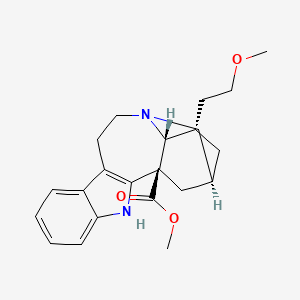
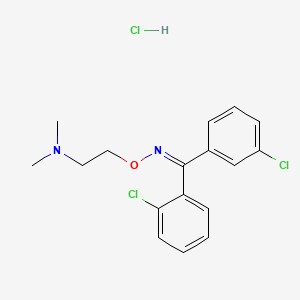
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
